1-Cyclopropyl-4-(piperidin-4-yl)piperazine
Overview
Description
1-Cyclopropyl-4-(piperidin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a cyclopropyl group and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions, leading to the formation of the piperazine ring . Another approach involves the Ugi reaction, which is a multicomponent reaction that efficiently constructs the piperazine core .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include solid-phase synthesis and photocatalytic synthesis, which are advantageous for their efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
1-Cyclopropyl-4-(piperidin-4-yl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine that is widely used in medicinal chemistry.
Piperazine: A heterocyclic organic compound with a similar structure but without the cyclopropyl group.
Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.
Uniqueness
1-Cyclopropyl-4-(piperidin-4-yl)piperazine is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
1-cyclopropyl-4-piperidin-4-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-2-11(1)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h11-13H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTVARBPHFMWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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